molecular formula C8H9ClO B047332 2-Chloro-3,5-dimethylphenol CAS No. 5538-41-0

2-Chloro-3,5-dimethylphenol

Cat. No. B047332
CAS RN: 5538-41-0
M. Wt: 156.61 g/mol
InChI Key: ZXPLGLMEXWSLCX-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Chloro-3,5-dimethylphenol, a chlorinated phenol with methyl groups at the 3 and 5 positions, is synthesized through chlorination reactions of dimethylphenols. The chlorination of 2,5-dimethylphenol leads to various chlorinated cyclohexenones and dienones, indicating a complex pathway of chlorination reactions involving multiple steps and products (Hartshorn et al., 1986). Derivatives of 4-chloro-3,5-dimethylphenol have been synthesized using Suzuki reactions, showcasing its potential for functionalization and application in creating compounds with antibacterial properties (Zaooli et al., 2019).

Molecular Structure Analysis The structure of compounds derived from chlorination and other reactions involving 2,5-dimethylphenol has been elucidated through X-ray crystallography. These studies reveal the preferred conformations of polychloro cyclohexenones and the impact of chlorination on the molecular structure (Hartshorn et al., 1986).

Chemical Reactions and Properties Chlorination reactions are central to the chemical behavior of 2,5-dimethylphenol, with the formation of chlorocyclohexenones and dienones as key products. These reactions are sensitive to the conditions, such as the solvent and the presence of catalysts, which can significantly affect the outcome and the product distribution (Hartshorn et al., 1986).

Physical Properties Analysis The synthesis and characterization of derivatives of 4-chloro-3,5-dimethylphenol indicate its versatility and potential for further chemical modifications. The structural analyses of these derivatives provide insights into their physical properties, such as crystal structure and hydrogen bonding patterns (Zaooli et al., 2019).

Chemical Properties Analysis The chemical properties of 2-chloro-3,5-dimethylphenol derivatives, such as their reactivity in Suzuki coupling reactions and their antibacterial activities, highlight the compound's significance in synthetic chemistry and potential applications in developing new materials and pharmaceuticals (Zaooli et al., 2019).

Scientific Research Applications

  • Pharmaceutical Toxicology

    • Application : 2-Chloro-3,5-dimethylphenol is used as a reference material in pharmaceutical toxicology .
    • Method of Application : As a reference material, it is used to compare and validate the results of pharmaceutical toxicology tests .
    • Results : The use of this compound as a reference material helps ensure the accuracy and reliability of toxicology tests .
  • Synthesis of Landomycin A

    • Application : A related compound, 3,5-Dimethylphenol, was used as a starting reagent for the total synthesis of landomycin A .
    • Method of Application : The exact method of application is not specified, but it involves chemical reactions to synthesize landomycin A from 3,5-Dimethylphenol .
    • Results : Landomycin A is a potent antitumor angucycline antibiotic .
  • Disinfection and Sanitation

    • Application : A related compound, 4-Chloro-3,5-dimethylphenol, is used in hospitals and households for disinfection and sanitation .
    • Method of Application : It is used in wound-cleansing applications and household antiseptics such as Dettol liquid, cream, and ointments .
    • Results : The use of this compound helps in maintaining hygiene and preventing infections .
  • Capillary Gas Chromatography

    • Application : A related compound, 3,5-Dimethylphenol, is used in the simultaneous determination of urinary concentrations of phenol, o-, p-, m-cresols, 1-, 2-naphthol and xylenol isomers by capillary gas chromatography .
    • Method of Application : The compound is used as a reference in the chromatography process to identify and quantify the mentioned compounds in urine samples .
    • Results : This method provides a reliable way to monitor exposure to these compounds in occupational and environmental settings .
  • Personal Care Products

    • Application : A related compound, 2,4-Dichloro-3,5-dimethylphenol, is frequently used in personal care products such as hand-cleaning detergent, soap, dandruff control shampoo .
    • Method of Application : The compound is added to these products for its antimicrobial properties .
    • Results : The use of this compound helps in maintaining hygiene and controlling dandruff .
  • Industrial Manufacturing

    • Application : Xylenols, which are derivatives of phenol with two methyl groups at various positions relative to the hydroxyl group, are used in the manufacture of antioxidants .
    • Method of Application : Xylenols are used as starting materials in the synthesis of certain types of antioxidants .
    • Results : The antioxidants produced are used in various industries to prevent the degradation of some materials .
  • Pharmaceutical Testing

    • Application : 2-Chloro-3,5-dimethylphenol is used as a reference material in pharmaceutical testing .
    • Method of Application : As a reference material, it is used to compare and validate the results of pharmaceutical tests .
    • Results : The use of this compound as a reference material helps ensure the accuracy and reliability of tests .
  • Thermophysical and Thermochemical Data Collection

    • Application : A related compound, 3,5-Dimethylphenol, is used in the collection of thermophysical and thermochemical data .
    • Method of Application : The compound is used as a reference in the data collection process to identify and quantify the mentioned compounds .
    • Results : This method provides a reliable way to monitor exposure to these compounds in occupational and environmental settings .
  • Manufacture of Antioxidants

    • Application : Xylenols, which are derivatives of phenol with two methyl groups at various positions relative to the hydroxyl group, are used in the manufacture of antioxidants .
    • Method of Application : Xylenols are used as starting materials in the synthesis of certain types of antioxidants .
    • Results : The antioxidants produced are used in various industries to prevent the degradation of some materials .

Safety And Hazards

2-Chloro-3,5-dimethylphenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also toxic if swallowed or in contact with skin .

Future Directions

2-Chloro-3,5-dimethylphenol is used as a reference standard for the most reliable pharmaceutical testing . It is also used in the synthesis of other compounds, indicating its potential for future applications in chemical synthesis .

properties

IUPAC Name

2-chloro-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPLGLMEXWSLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063946
Record name Phenol, 2-chloro-3,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-dimethylphenol

CAS RN

5538-41-0
Record name 2-Chloro-3,5-dimethylphenol
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Record name Phenol, 2-chloro-3,5-dimethyl-
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Record name Phenol, 2-chloro-3,5-dimethyl-
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Record name Phenol, 2-chloro-3,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3,5-xylenol
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Record name PHENOL, 2-CHLORO-3,5-DIMETHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AV Kutchin, IV Fedorova, IV Loginova… - Russian Chemical …, 2023 - Springer
The oxidation of alkylphenols (2,6-dimethylphenol, 3,5-dimethylphenol, 2-iso-bornylphenol, 2-isobornyl-5-methylphenol, 2-isobornyl-6-methylphenol) with chlorine dioxide in water and …
Number of citations: 2 link.springer.com
N Cohen, JF Blount, RJ Lopresti… - The Journal of Organic …, 1979 - ACS Publications
We wish to describe a novel reaction of proline discovered during the course of studies aimed at the total synthesis of optically active, naturally occurring isopre-noids. 1 Specifically, we …
Number of citations: 54 pubs.acs.org
D Williams - 2006 - search.proquest.com
Extensive work on enhancing the regioselectivity of electrophilic aromatic substitution reactions has been conducted at the Centre for Clean Chemistry, University of Wales Swansea. As …
Number of citations: 2 search.proquest.com
BA Pawson, HC Cheung, RJL Han… - Journal of Medicinal …, 1977 - ACS Publications
The syntheses of the ring and four side-chain dihydroretinoic acids and/or their esters, 3-7, are described. The syntheses of several other retinoids containing a substituted aromatic ring …
Number of citations: 37 pubs.acs.org
World Health Organization - 2001 - apps.who.int
G World Health Organization (2001) This document is not a formal publication of the World Health Organization, and all rights are reserved by the Organization. The document may, …
Number of citations: 7 apps.who.int
ME Synerholm, PW Zimmerman - Contr. Boyce Thompson Inst, 1945
Number of citations: 89
OH ONa - Contributions, 1947
Number of citations: 0

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